1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 329064-07-5, molecular formula: C₅H₇N₃O₂) is a triazole derivative featuring methyl groups at positions 1 and 5 and a carboxylic acid moiety at position 4 . The 1,2,3-triazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design, making it a key structural motif in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1,5-dimethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10)6-7-8(3)2/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOCGQJYWNIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360906 | |
| Record name | 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329064-07-5 | |
| Record name | 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Pathway and Mechanism
The patented method outlined in US20180029999A1 serves as the cornerstone for large-scale production. This two-step process begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II) as the precursor.
Step 1: Bromine-Lithium Exchange and Carboxylation
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Substrate Preparation : Compound II (e.g., 1,5-dimethyl-4,5-dibromo-1H-1,2,3-triazole) is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50.
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Grignard Addition : Isopropylmagnesium chloride (i-PrMgCl) is introduced at −78°C to 0°C, facilitating bromine-lithium exchange to generate a triazole-magnesium intermediate.
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Quenching with Alcohol : Low-molecular-weight alcohols (C1–C4, e.g., methanol) are added to yield 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III).
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Carboxylation : Subsequent treatment with isopropylmagnesium chloride–lithium chloride composite and carbon dioxide (CO2) at −30°C to 0°C introduces the carboxylic acid moiety, producing a mixture of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and its 5-bromo analog (Compound IV).
Step 2: Esterification and Purification
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Regioselectivity |
|---|---|---|
| Temperature (Step 1) | −78°C to 0°C | Minimizes side reactions |
| Solvent (THF/METHF) | 1:2–50 (w/v) | Enhances reagent solubility |
| Grignard Equivalents | 0.8–1.5 (relative to II) | Balances reactivity and cost |
| CO2 Exposure Time | 5–30 min | Ensures complete carboxylation |
Reaction Conditions and Optimization
Solvent Selection
THF and METHF are preferred due to their ability to stabilize Grignard intermediates. METHF offers advantages in industrial settings, including lower volatility and higher boiling point (80°C vs. 66°C for THF), simplifying temperature control.
Role of Lithium Chloride
The isopropylmagnesium chloride–lithium chloride composite enhances reaction efficiency by:
Temperature and Stoichiometry
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Low Temperatures (−78°C to 0°C) : Suppress undesired side reactions such as triazole ring decomposition.
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Molar Ratios : A 1:1.2 ratio of Compound II to i-PrMgCl maximizes intermediate formation while minimizing excess reagent waste.
Comparative Analysis of Methodologies
Alternative Routes
While the Grignard-based method dominates, other approaches have been explored:
Cycloaddition-Functionalization
Direct Carboxylation
Advantages of the Grignard Method
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High Regioselectivity : Exclusive formation of the 4-carboxylic acid isomer.
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Scalability : Demonstrated at pilot-plant scale with >50% yield.
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Cost Efficiency : Uses commodity reagents (CO2, CH3I) and recyclable solvents.
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole ketones or aldehydes, while reduction can produce triazole alcohols.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid is utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). These materials are known for their high surface area and tunable porosity, making them suitable for gas storage and separation.
Case Study : A study synthesized several complexes using this acid as a ligand, demonstrating its ability to form stable frameworks with various metal ions such as Pb(II), Co(II), and Cu(II). These complexes exhibited excellent fluorescence sensing capabilities for small-molecule drugs and actinide cations, with detection limits below 0.30 μM for certain drugs .
Catalysis
The compound has shown potential in catalytic applications, particularly in the reduction of nitrophenol compounds.
Catalytic Reduction of p-Nitrophenol
In recent experiments, complexes derived from this compound were tested for their catalytic efficiency in reducing p-nitrophenol (PNP). The results indicated a reduction efficiency exceeding 98%, highlighting the compound's effectiveness in environmental remediation processes .
Pharmaceutical Applications
The triazole moiety is significant in medicinal chemistry due to its biological activity. Compounds containing triazole rings have been studied for their antimicrobial and antifungal properties.
Bioactivity Studies
Research has indicated that derivatives of this compound exhibit promising bioactivity. For instance:
- Antimicrobial Activity : Some derivatives have been tested against various bacterial strains with encouraging results.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and related triazole derivatives:
Biological Activity
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid (DMTrCA) is a heterocyclic compound belonging to the triazole family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores the biological activity of DMTrCA, summarizing key findings from various studies, including its mechanism of action, synthesis methods, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 141.13 g/mol
- Structure : DMTrCA features a five-membered aromatic ring containing three nitrogen atoms and a carboxylic acid functional group.
Antimicrobial Properties
Research indicates that DMTrCA exhibits notable antimicrobial activity against various pathogens. The mechanism primarily involves disruption of microbial cell membranes and inhibition of cell growth. For instance:
- Antifungal Activity : Triazole derivatives have been shown to inhibit ergosterol synthesis in fungal cells, leading to compromised membrane integrity .
- Antibacterial Activity : Studies have demonstrated that DMTrCA can inhibit the growth of Gram-positive and Gram-negative bacteria through similar mechanisms .
Anticancer Potential
DMTrCA has been investigated for its anticancer properties , particularly in relation to its ability to induce apoptosis in cancer cells. The compound's mechanism may involve:
- Inhibition of Cell Proliferation : Research has shown that triazole derivatives can interfere with key signaling pathways involved in cell cycle regulation .
- Cytotoxicity Against Tumor Cells : In vitro studies have reported that DMTrCA exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of DMTrCA is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : DMTrCA may act as an inhibitor of enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : The compound can bind to receptors or proteins, influencing cellular signaling pathways that regulate growth and apoptosis .
Synthesis Methods
The synthesis of DMTrCA typically involves reactions between azides and alkynes or through cycloaddition methods. Key synthetic routes include:
- Cycloaddition Reactions : Utilizing azides and terminal alkynes under mild conditions.
- Grignard Reactions : Involving substituted triazoles with carboxylic acids .
Case Studies and Research Findings
Several studies have evaluated the biological activity of DMTrCA and its derivatives:
- A study highlighted the antifungal properties of triazole compounds, demonstrating their effectiveness against resistant strains of fungi .
- Another investigation focused on the anticancer effects of DMTrCA, reporting significant cytotoxicity against breast cancer cell lines with IC values indicating strong efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of DMTrCA, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-1,2,3-Triazole | Lacks methyl and carboxylic acid groups | Limited antimicrobial properties |
| 1,5-Dimethyl-1H-1,2,3-triazole | Methyl groups enhance lipophilicity | Moderate antimicrobial activity |
| 1H-1,2,3-Triazole-4-carboxylic acid | Similar but lacks methyl groups | Variable biological activity |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : A common approach involves cyclocondensation reactions using NaN₃ as a catalyst in polar solvents like DMF. For example, azidomethyl intermediates can be synthesized by reacting chloromethyl precursors with sodium azide at 50°C for 3 hours, followed by purification via recrystallization from ethanol . Alternative pathways may employ ester hydrolysis under basic conditions, as seen in analogous pyrazole-carboxylic acid syntheses (e.g., refluxing ethyl esters with NaOH in aqueous ethanol) .
Q. How is the compound characterized structurally, and what tools are essential for validation?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving bond lengths and angles, particularly for triazole ring systems . Complementary techniques include:
- NMR : and NMR to confirm methyl group positions and carboxylic acid protons.
- FT-IR : Identification of carboxylic acid (-COOH) stretching bands (~1700 cm⁻¹) and triazole ring vibrations .
Q. What physicochemical properties (e.g., pKa, solubility) are relevant for experimental design?
- Methodological Answer : The carboxylic acid group confers a pKa ~2.88 (based on analogous 1-phenyl-1,2,3-triazole-4-carboxylic acid data), influencing solubility in polar solvents like water or DMSO at physiological pH . Thermal stability can be assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >200°C for triazole derivatives .
Advanced Research Questions
Q. How does this compound interact with cancer cell lines, and what mechanisms are proposed?
- Methodological Answer : Antiproliferative activity is evaluated using NCI-60 cell line panels. For example, triazole-carboxylic acids inhibit lung cancer (NCI-H522) and melanoma (LOX IMVI) cells via GP% (Growth Percentage) metrics, with mechanisms potentially involving thiazole fragment interactions or metal chelation in cellular enzymes . Dose-response assays (e.g., IC₅₀ determination at 100 µM concentrations) and comparative studies with structurally similar compounds are recommended to isolate bioactive motifs .
Q. What strategies optimize synthetic yield and purity for scale-up studies?
- Methodological Answer : Yield improvement often requires optimizing reaction time and temperature (e.g., refluxing in acetic acid for 3–5 hours) and employing high-purity reagents. Chromatographic purification (e.g., silica gel columns with ethyl acetate/hexane eluents) or recrystallization from DMF/acetic acid mixtures enhances purity . Monitoring by HPLC-MS ensures intermediate stability and product consistency .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., AlphaScreen vs. ELISA) or cell line specificity. Triangulation via:
- Dose-Response Curves : Validate activity thresholds across multiple concentrations.
- Structural Analog Testing : Compare methyl vs. phenyl substituents to identify critical functional groups .
- Meta-Analysis : Cross-reference studies using platforms like PubChem to contextualize outliers .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or metalloenzymes, guided by crystallographic data from related triazole-metal coordination polymers .
Q. Can this compound serve as a ligand in coordination chemistry, and what applications exist?
- Methodological Answer : Yes, the carboxylic acid and triazole nitrogen atoms facilitate metal coordination. For example, zinc(II) polymers exhibit fluorescence properties (λem ~450 nm) and thermal stability up to 300°C, suggesting applications in sensors or catalytic frameworks. Hydrothermal synthesis at 140°C with Zn(NO₃)₂ yields crystalline networks characterized by single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
